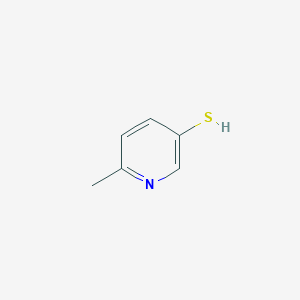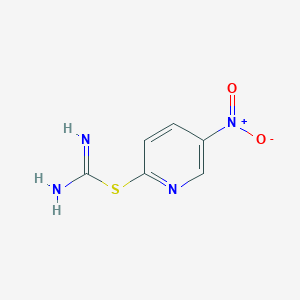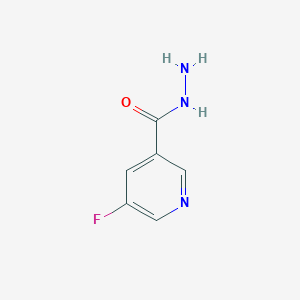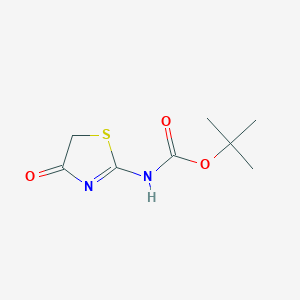
1-(2-ethylphenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethylphenyl)butan-1-ol is an organic compound belonging to the class of alcohols It features a butanol backbone with a 2-ethylphenyl group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-ethylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-(2-ethylphenyl)-1-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting alcohol is then separated and purified.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-ethylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(2-ethylphenyl)-1-butanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 1-(2-ethylphenyl)-1-butane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-(2-ethylphenyl)-1-chlorobutane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 1-(2-Ethylphenyl)-1-butanone.
Reduction: 1-(2-Ethylphenyl)-1-butane.
Substitution: 1-(2-Ethylphenyl)-1-chlorobutane.
Aplicaciones Científicas De Investigación
1-(2-ethylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or its effects on biological pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-ethylphenyl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The compound’s hydroxyl group can undergo oxidation-reduction reactions, influencing various metabolic pathways.
Comparación Con Compuestos Similares
1-(2-Ethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.
1-(2-Ethylphenyl)-1-pentanol: Similar structure but with a longer carbon chain.
1-(2-Ethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: 1-(2-ethylphenyl)butan-1-ol is unique due to its specific carbon chain length and the position of the hydroxyl group. These structural features influence its physical and chemical properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h5-6,8-9,12-13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEUZAOKVCPKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














